molecular formula C14H20N2O4S B5849026 N-benzyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide

N-benzyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide

Cat. No.: B5849026
M. Wt: 312.39 g/mol
InChI Key: YEBSOLNVYCEFOI-UHFFFAOYSA-N
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Description

N-benzyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide is a chemical compound with the molecular formula C14H20N2O4S and a molecular weight of 312.3846 g/mol . This compound is known for its unique structure, which includes a benzyl group, a morpholine ring, and a methanesulfonamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

N-benzyl-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-21(18,19)16(11-13-5-3-2-4-6-13)12-14(17)15-7-9-20-10-8-15/h2-6H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBSOLNVYCEFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide typically involves the reaction of benzylamine with a morpholine derivative under specific conditions. One common method involves the use of 1,4-dioxane as a solvent, with the reaction mixture being kept at room temperature or slightly elevated temperatures (80-90°C) for several hours . The resulting compounds are then precipitated with water and recrystallized from hexane to obtain the desired product.

Scientific Research Applications

N-benzyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various biologically active compounds. In biology and medicine, it has been studied for its potential antiarrhythmic, antihistamine, anticholesteremic, hypnotic, and sedative activities . Additionally, it has shown promise in the development of compounds with high antitumor activity .

Comparison with Similar Compounds

N-benzyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide can be compared with other similar compounds, such as benzyl N-[2-(morpholin-4-yl)-2-oxoethyl]carbamate . While both compounds share a morpholine ring and a benzyl group, their functional groups differ, leading to variations in their chemical properties and applications. The unique combination of the methanesulfonamide group in this compound contributes to its distinct biological activities and potential therapeutic applications.

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